Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where an isoindole ring is fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction often employs tert-butyl esters and involves the formation of a spirocyclic intermediate. The reaction conditions may vary, but they generally include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Compounds with similar spirocyclic structures but different functional groups.
Spirooxindoles: Another class of spirocyclic compounds with an oxindole core.
Uniqueness
Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an isoindole and piperidine ring system. This structure imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydroisoindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)14-7-5-4-6-13(14)12-18-17/h4-7,18H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHOZNMWWBHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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